molecular formula C19H29N3O2 B6077759 N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide

Cat. No. B6077759
M. Wt: 331.5 g/mol
InChI Key: GMFPXAHVUIRZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide is a chemical compound that belongs to the class of drugs known as positive allosteric modulators (PAMs). It has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide works by binding to a specific site on the GABA receptor, known as the benzodiazepine site. This binding enhances the activity of GABA in the brain, which can help to reduce anxiety and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide include an increase in the activity of GABA in the brain, which can help to reduce anxiety and improve cognitive function. It has also been shown to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide in lab experiments is its ability to enhance the activity of GABA in the brain, which can help to reduce anxiety and improve cognitive function. However, one limitation is that its effects may vary depending on the specific neurological disorder being studied.

Future Directions

There are several future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide. One area of research is the development of more potent and selective N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide that can target specific subtypes of the GABA receptor. Another area of research is the use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide in combination with other drugs for the treatment of neurological disorders. Finally, research is needed to better understand the long-term effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide on cognitive function and brain health.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with 3-chloropiperidine, followed by the reaction of the resulting product with cyclopropyl isocyanate. The final step involves the reaction of the resulting compound with 3-isoxazolecarboxylic acid.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. It has been shown to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can help to reduce anxiety and improve cognitive function.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(17-11-18(24-21-17)15-8-9-15)20-16-7-4-10-22(13-16)12-14-5-2-1-3-6-14/h11,14-16H,1-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPXAHVUIRZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide

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